molecular formula C18H24N4S2 B14947360 2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione

2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione

Cat. No.: B14947360
M. Wt: 360.5 g/mol
InChI Key: DSSOOOVNLBRAPY-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[45]DECANE-3-THIONE is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with carbon disulfide in the presence of a base.

    Spirocyclic Formation: The spirocyclic structure is introduced by reacting the benzothiazole derivative with a suitable spirocyclic precursor under controlled conditions.

    Introduction of the Triazaspiro Moiety: This step involves the reaction of the intermediate with a triazaspiro compound, often under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-ONE
  • 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-OL

Uniqueness

Compared to similar compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H24N4S2

Molecular Weight

360.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-8-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C18H24N4S2/c1-17(2,3)12-8-10-18(11-9-12)20-15(23)22(21-18)16-19-13-6-4-5-7-14(13)24-16/h4-7,12,21H,8-11H2,1-3H3,(H,20,23)

InChI Key

DSSOOOVNLBRAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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